molecular formula C9H5Br2ClFN3 B6361816 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-86-2

3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6361816
CAS No.: 1240580-86-2
M. Wt: 369.41 g/mol
InChI Key: MYYPBGZLZZRNQD-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with bromine atoms and a chlorofluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Substitution with Chlorofluorophenylmethyl Group: The final step involves the substitution of the triazole ring with the chlorofluorophenylmethyl group. This can be accomplished through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Nucleophiles or electrophiles depending on the reaction

    Coupling: Palladium catalysts, boron reagents, and suitable solvents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.

Scientific Research Applications

3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Agrochemicals: It can be utilized in the development of pesticides and herbicides due to its biological activity.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to inhibition or activation of biological processes. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, while in agrochemicals, it may disrupt the metabolic processes of pests.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole ring without additional substituents.

    3,5-Dibromo-1H-1,2,4-triazole: A triazole ring with bromine atoms but without the chlorofluorophenylmethyl group.

    1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole: A triazole ring with the chlorofluorophenylmethyl group but without bromine atoms.

Uniqueness

3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the combination of bromine atoms and the chlorofluorophenylmethyl group on the triazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-1-2-6(13)3-7(5)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYPBGZLZZRNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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